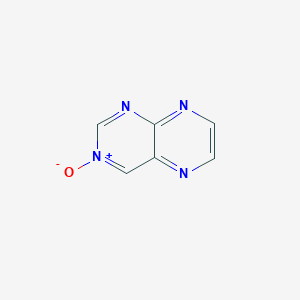
3-Oxo-3lambda~5~-pteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pteridine,3-oxide(9ci) is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings. These compounds are known for their diverse biological roles, including functioning as enzyme cofactors and pigments in various organisms .
Preparation Methods
Chemical Reactions Analysis
Pteridine,3-oxide(9ci) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the oxidation state of the compound, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution at ring carbons and nitrogens is common, using reagents like alkyl halides or amines.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxides, while substitution can introduce various functional groups onto the pteridine scaffold .
Scientific Research Applications
Pteridine,3-oxide(9ci) has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of Pteridine,3-oxide(9ci) involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, including those involved in redox reactions and cellular signaling . The compound’s effects are mediated through its ability to act as a cofactor or inhibitor, depending on the context .
Comparison with Similar Compounds
Pteridine,3-oxide(9ci) can be compared with other pteridine derivatives, such as:
Folic acid: A well-known pteridine derivative involved in DNA synthesis and repair.
Tetrahydrobiopterin: An essential cofactor in the synthesis of neurotransmitters.
Lumazine: A pteridine derivative involved in bacterial metabolism.
What sets Pteridine,3-oxide(9ci) apart is its unique oxidation state and specific functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
88299-32-5 |
|---|---|
Molecular Formula |
C6H4N4O |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
3-oxidopteridin-3-ium |
InChI |
InChI=1S/C6H4N4O/c11-10-3-5-6(9-4-10)8-2-1-7-5/h1-4H |
InChI Key |
UQUYFGLPKKGQRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=[N+](C=N2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


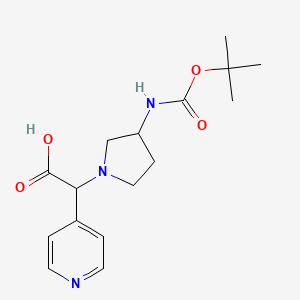
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
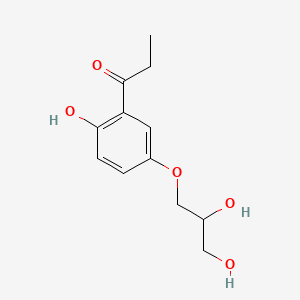
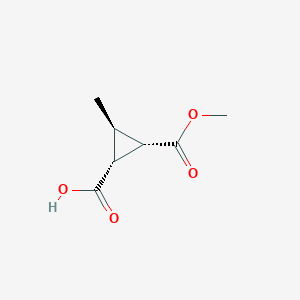
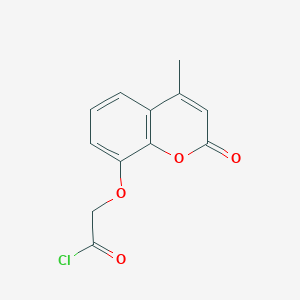
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)
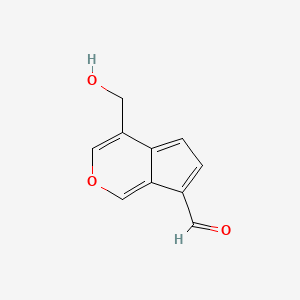
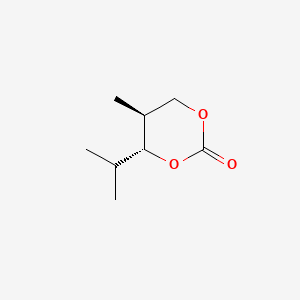
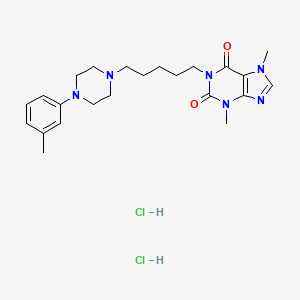
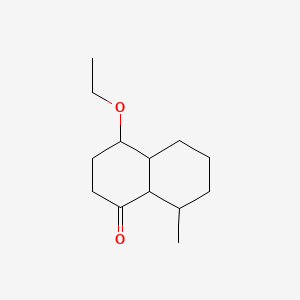
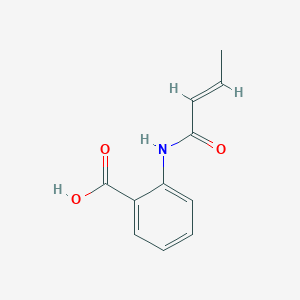
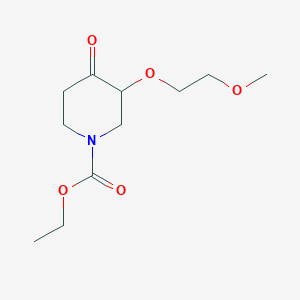
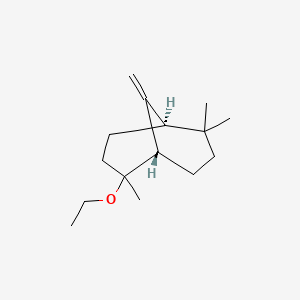
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
